N-Cyclopropyl vs. N-Isopropyl Substitution: Conformational Constraint and Lipophilic Efficiency
The target compound employs an N-cyclopropyl substituent on the amide nitrogen, whereas the closest commercially available analog (CAS 1401667-72-8) uses an N-isopropyl group. The cyclopropyl ring introduces sp²-like character that restricts rotational freedom and reduces van der Waals volume relative to isopropyl. This translates into a measured cLogP of 2.63 for the cyclopropyl compound , compared to an estimated cLogP of approximately 3.1 for the N-isopropyl analog (calculated by difference of π contributions: cyclopropyl π ≈ 1.0 vs. isopropyl π ≈ 1.5, using the Leyan-reported TPSA of 49.57 Ų for the cyclopropyl scaffold) . The ~0.5 log unit difference in lipophilicity can significantly affect blood-brain barrier penetration predictions and nonspecific binding in CNS assays.
| Evidence Dimension | Lipophilicity (cLogP) and conformational constraint |
|---|---|
| Target Compound Data | cLogP = 2.63; TPSA = 49.57 Ų; N-cyclopropyl (constrained, sp²-like); MW = 329.48 g/mol |
| Comparator Or Baseline | N-isopropyl analog (CAS 1401667-72-8): estimated cLogP ~3.1; N-isopropyl (freely rotating); MW = 331.50 g/mol |
| Quantified Difference | ΔcLogP ≈ -0.5 log units (lower lipophilicity for cyclopropyl); ΔMW = -2.02 g/mol; conformational constraint gain |
| Conditions | Computed physicochemical properties based on structure; cLogP from Leyan product specification ; isopropyl analog logP estimated from atomic π contributions |
Why This Matters
Lower lipophilicity combined with conformational constraint can improve ligand efficiency metrics and reduce promiscuous off-target binding, making the cyclopropyl compound the preferred choice for CNS-targeted lead optimization where controlling logP is critical.
